N-[2-(2-fluorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide
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Overview
Description
2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furochromen structure, which is known for its diverse biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of fluorophenyl and acetylamide groups. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-FLUOROPHENYL)-7-HYDROXY-8-METHYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
- 5-ETHYL-3-(4-FLUOROPHENYL)-7H-FURO[3,2-G]CHROMEN-7-ONE
Uniqueness
2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[2-(2-FLUOROPHENYL)ETHYL]ACETAMIDE is unique due to its specific structural features, such as the combination of fluorophenyl and acetylamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C28H21F2NO4 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide |
InChI |
InChI=1S/C28H21F2NO4/c1-16-20-12-22-23(17-6-8-19(29)9-7-17)15-34-25(22)14-26(20)35-28(33)21(16)13-27(32)31-11-10-18-4-2-3-5-24(18)30/h2-9,12,14-15H,10-11,13H2,1H3,(H,31,32) |
InChI Key |
FABKJRNFQBXFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5F |
Origin of Product |
United States |
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